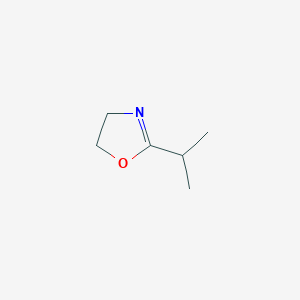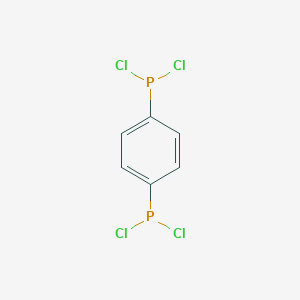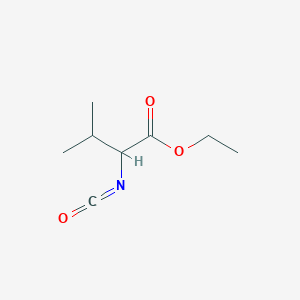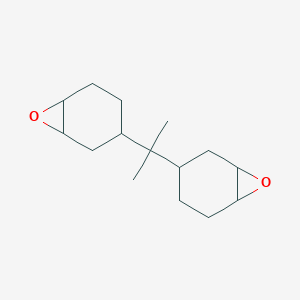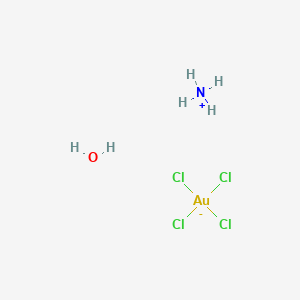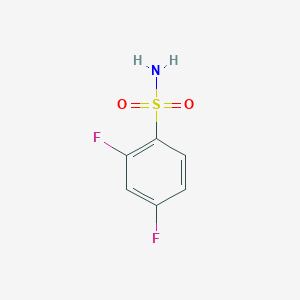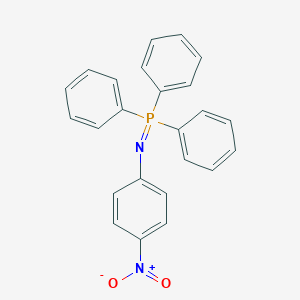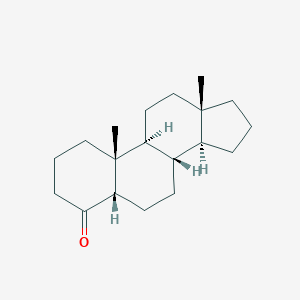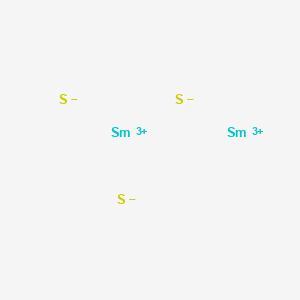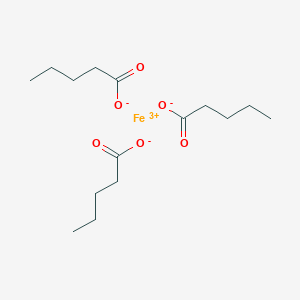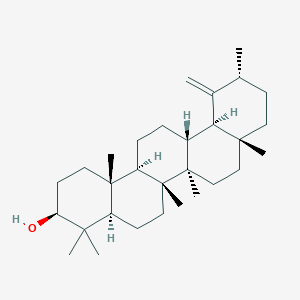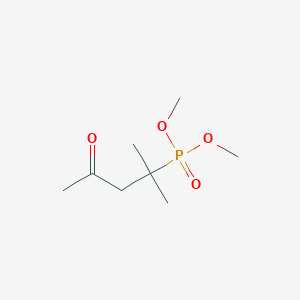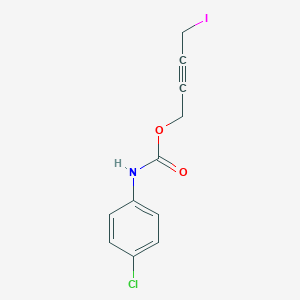
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as 'ICL compound' and is known for its unique chemical properties that make it suitable for use in diverse scientific studies. In
科学研究应用
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that ICL compound has potent anticancer properties and can induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
ICL compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy. Studies have shown that this compound can modulate the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability. This suggests that ICL compound could be used as a novel therapeutic agent for the treatment of epilepsy.
作用机制
The mechanism of action of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various receptors in the body. For instance, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
生化和生理效应
Studies have shown that 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which suggests that it has potent anticancer properties. Additionally, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate in lab experiments is its unique chemical properties. This compound has a high degree of selectivity and potency, which makes it suitable for use in various scientific studies. Additionally, ICL compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, one of the limitations of using ICL compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in some scientific studies.
未来方向
There are several future directions for the study of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate. One of the primary directions is the development of new cancer therapies based on the compound's potent anticancer properties. Additionally, further studies could be conducted to explore the potential use of ICL compound in the treatment of neurological disorders such as epilepsy.
Another future direction for the study of ICL compound is the development of new synthetic methods for the compound. This could involve the use of new reaction conditions or the modification of existing synthesis methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound's unique chemical properties make it suitable for use in diverse scientific studies, including cancer research and the treatment of neurological disorders. While there are some limitations associated with the use of ICL compound in lab experiments, its potential benefits make it a promising candidate for further study and development.
合成方法
The synthesis of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate involves the reaction of 4-chlorophenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
属性
CAS 编号 |
14225-20-8 |
|---|---|
产品名称 |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
分子式 |
C11H9ClINO2 |
分子量 |
349.55 g/mol |
IUPAC 名称 |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClINO2/c12-9-3-5-10(6-4-9)14-11(15)16-8-2-1-7-13/h3-6H,7-8H2,(H,14,15) |
InChI 键 |
YDTDURWHACXQHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
其他 CAS 编号 |
14225-20-8 |
同义词 |
N-(p-Chlorophenyl)carbamic acid 4-iodo-2-butynyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



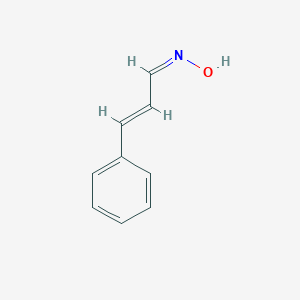
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
